molecular formula C19H20N2O2 B13979915 4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid CAS No. 461665-34-9

4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid

Cat. No.: B13979915
CAS No.: 461665-34-9
M. Wt: 308.4 g/mol
InChI Key: ABDYHDPFMOKPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid is an organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring attached to a benzoic acid moiety through a methylene bridge. It is known for its stability and solubility in organic solvents, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid typically involves the condensation of 1H-benzimidazole with 4-chloromethylbenzoic acid. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of nitro or halogenated benzoic acid derivatives.

Scientific Research Applications

4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[2-(1,1-Dimethylethyl)-1H-benzimidazol-1-yl]methyl]benzoic acid is unique due to the presence of both the benzimidazole ring and the benzoic acid moiety, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

461665-34-9

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

4-[(2-tert-butylbenzimidazol-1-yl)methyl]benzoic acid

InChI

InChI=1S/C19H20N2O2/c1-19(2,3)18-20-15-6-4-5-7-16(15)21(18)12-13-8-10-14(11-9-13)17(22)23/h4-11H,12H2,1-3H3,(H,22,23)

InChI Key

ABDYHDPFMOKPNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.